molecular formula C21H21N3O B2460250 (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile CAS No. 734544-27-5

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile

Cat. No. B2460250
CAS RN: 734544-27-5
M. Wt: 331.419
InChI Key: ODYPMXLIFFAWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, also known as BPN, is a chemical compound that has been studied for its potential use in scientific research. BPN belongs to the class of compounds known as piperazine derivatives, which have been investigated for their various biological activities.

Mechanism of Action

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile acts as a serotonin transporter inhibitor, preventing the reuptake of serotonin and leading to increased levels of the neurotransmitter in the brain. This activity has potential implications for the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been shown to increase the levels of serotonin in the brain, leading to potential therapeutic effects for depression and anxiety disorders. However, (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile may also have other effects on the body, such as changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has several advantages for use in lab experiments, such as its ability to selectively inhibit the serotonin transporter and its relatively low toxicity. However, (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile also has limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several potential future directions for the study of (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile. One area of interest is the development of more efficient synthesis methods for (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, which could lead to increased availability for research purposes. Additionally, further research is needed to fully understand the potential therapeutic effects of (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile for depression and anxiety disorders. Other potential areas of research include the investigation of (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile's effects on other neurotransmitters and its potential for use in the treatment of other neurological disorders.

Synthesis Methods

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with various reagents. One of the commonly used methods involves the condensation of 4-benzylpiperazine with 3-phenylprop-2-enenitrile in the presence of a base such as potassium carbonate. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been studied for its potential use in various scientific research applications. One of the areas of interest is its use in the field of neuroscience. (Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to increased levels of serotonin in the brain. This activity has potential implications for the treatment of depression and anxiety disorders.

properties

IUPAC Name

(Z)-2-(4-benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c22-16-20(15-18-7-3-1-4-8-18)21(25)24-13-11-23(12-14-24)17-19-9-5-2-6-10-19/h1-10,15H,11-14,17H2/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPMXLIFFAWFI-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-Benzylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.